3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
“3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide” is a heterocyclic amide derivative . It is a small molecule that inhibits Janus kinase (JAK), a type of enzyme that plays a crucial role in the signaling pathway.
Synthesis Analysis
This compound can be synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of this compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 324.42. The crystal data of a similar compound, C 17 H 12 N 4 OS, shows that it has an orthorhombic space group Pca2 1 .Scientific Research Applications
Synthesis and Chemical Properties
- A series of benzamide derivatives, including compounds structurally related to "3-cyano-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide," have been synthesized through direct acylation reactions. These compounds exhibited significant colorimetric sensing capabilities for fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding suggests potential applications in environmental monitoring and analytical chemistry (Younes et al., 2020).
- Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides demonstrated their potent and selective inhibition of the endothelin receptor-A, highlighting the therapeutic potential of structurally similar compounds in treating diseases related to endothelin dysregulation (Wu et al., 1997).
- Studies on thieno[2,3-d]pyrimidine derivatives from thiophene reactions have paved the way for the development of new heterocyclic compounds with possible applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (Abdelrazek et al., 2008).
Applications in Material Science and Sensor Technology
- The synthesis and characterization of thiophenylhydrazonoacetates for heterocyclic synthesis have led to the creation of compounds with potential applications in the development of new materials and chemical sensors (Mohareb et al., 2004).
- Benzothiazole derivatives have been evaluated for their antioxidant activity, demonstrating the chemical versatility and potential utility of similar compounds in mitigating oxidative stress, which could be applied in materials science to develop antioxidants for industrial applications (Cabrera-Pérez et al., 2016).
Future Directions
Properties
IUPAC Name |
3-cyano-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c18-10-12-3-1-4-13(9-12)17(20)19-16(14-6-8-21-11-14)15-5-2-7-22-15/h1-9,11,16H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJHWVEVQWYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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